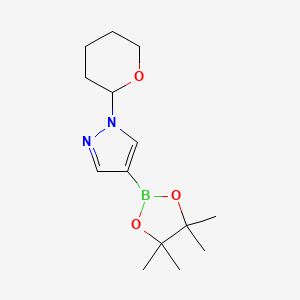
Ammonium pentafluoropropionate
Overview
Description
Ammonium pentafluoropropionate is a chemical compound with the CAS Number: 2730-58-7 . It is categorized as an intermediate .
Molecular Structure Analysis
While the exact molecular structure of this compound is not provided, it is known that the compound is composed of perfluoroalkylene and phenylene groups .
Scientific Research Applications
Industrial and Chemical Applications
Application in Ore Flotation and Metal Recovery : Ammonium sulfate, a compound related to Ammonium pentafluoropropionate, has notable applications in basic scientific research and industrial production, particularly in ore flotation and metal recovery. This substance plays a significant role in promoting the development of the social economy, with its function and application being critically assessed in various studies (Liu Hu-ping, 2013).
Innovations in Fluorine Chemistry : Research on Ammonium hexafluoridosilicates, a compound with similarities to this compound, systematizes various aspects of chemistry and applied use. These compounds play a role in the utilization of fluorosilicic acid solutions, a primary alternative source of fluorine for the chemical industry (V. O. Gelmboldt, V. Kravtsov, M. Fonari, 2019).
Energy and Environmental Research
Electrochemical Properties for Capacitor Applications : The study of the electrochemical properties of novel ionic liquids, including those formed with quaternary ammonium salts, is significant for electric double layer capacitor applications. These compounds demonstrate practical utility in electrochemical capacitors due to their wide potential window and high ionic conductivity (Takaya Sato, G. Masuda, K. Takagi, 2004).
Utilization in Polymer Production : The safety evaluation of substances like perfluoro[(2-ethyloxy-ethoxy)acetic acid], ammonium salt, for use in food contact materials, highlights the importance of these compounds in the polymerization of fluoropolymers. These are processed under high-temperature conditions, ensuring consumer safety (A. Andon et al., 2011).
Scientific and Medical Research
Ammonium-Ion Studies in Solid State Physics : Research into the reorientation of ammonium ions in compounds like ammonium pentafluoro antimonate provides valuable insights into solid-state physics. These studies involve sophisticated techniques like quasielastic neutron scattering to understand the behavior of these ions at different temperatures (Mukhopadhyay, Goyal, Carlile, 1993).
Microbiological Studies in Aquatic Ecosystems : The sequencing batch reactor (SBR) is a powerful tool for the enrichment and quantitative study of slowly growing microorganisms, such as those oxidizing ammonium anaerobically. This method has opened new avenues for studying these vital ecological processes (M. Strous et al., 1998).
Safety and Hazards
The safety data sheet for a related compound, Ethyl pentafluoropropionate, indicates that it is highly flammable and causes skin and eye irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing its dust/fume/gas/mist/vapors/spray .
Future Directions
While specific future directions for Ammonium pentafluoropropionate are not mentioned in the search results, there is ongoing research into the use of ammonia in fuel cells, which could potentially open significant markets and provide a pathway to decarbonize a variety of applications reliant on fossil fuels .
Mechanism of Action
Target of Action
It is known that ammonium compounds often interact with various biological systems, including enzymes and proteins
Mode of Action
For instance, they can act as agonists at certain receptors , or disrupt homeostasis of certain biological systems
Biochemical Pathways
Ammonium Pentafluoropropionate may affect several biochemical pathways. Ammonium compounds are known to trigger changes in cytosolic pH, gene expression, and post-translational modifications of proteins . They can also affect the phenylpropanoid pathway, which is involved in the synthesis of a broad range of secondary metabolites . The downstream effects of these changes are complex and depend on the specific context of the biological system.
Pharmacokinetics
The pharmacokinetics of a drug molecule generally involves various factors such as its physicochemical properties, route of administration, and interaction with biological systems
Result of Action
It is known that high concentrations of ammonium compounds can cause toxicity, leading to inhibition of growth and leaf chlorosis . In some cases, the synergistic effects of ammonium compounds with other substances can disrupt homeostasis and reduce tolerance to ammonium, contributing to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of ammonium compounds in the environment can affect their toxicity Other factors such as pH, temperature, and the presence of other substances can also influence the action of this compound
Biochemical Analysis
Biochemical Properties
The biochemical properties of ammonium pentafluoropropionate are not well-studied. It is known that ammonium compounds play a crucial role in biochemical reactions. They interact with various enzymes, proteins, and other biomolecules, influencing their functions and interactions
Molecular Mechanism
Ammonium transporters, which are present in all domains of life, play a key role in transporting ammonium across cellular membranes . These transporters could potentially interact with this compound, affecting its activity at the molecular level.
Temporal Effects in Laboratory Settings
Changes in the effects of ammonium compounds over time have been observed in various studies . These include changes in the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Studies on other ammonium compounds have shown that their effects can vary with dosage
Metabolic Pathways
Ammonium compounds are involved in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
Ammonium compounds are transported and distributed within cells and tissues through specific transport proteins
Subcellular Localization
Studies on other ammonium compounds have shown that they can be localized to specific compartments or organelles within cells .
Properties
IUPAC Name |
azanium;2,2,3,3,3-pentafluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5O2.H3N/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNLXUGHUHZAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)F)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine](/img/structure/B1524322.png)

![3-[(4-Aminoquinazolin-2-yl)amino]benzoic acid](/img/structure/B1524327.png)







